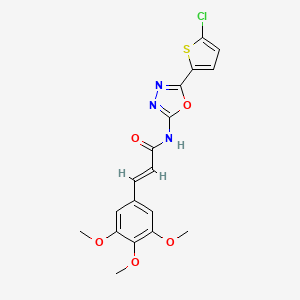

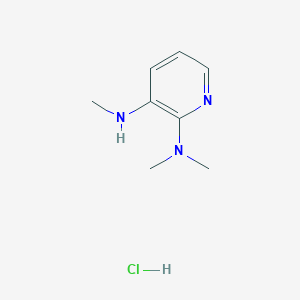

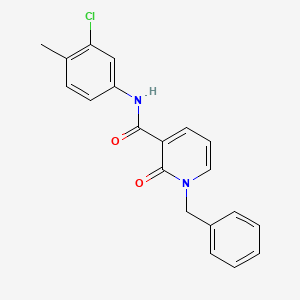

![molecular formula C17H19BrN6O B2507586 3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-86-8](/img/structure/B2507586.png)

3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one is a derivative of triazolopyrimidinone, which is a class of compounds known for their potential pharmacological activities. The structure of this compound suggests that it may have interesting interactions with biological targets due to the presence of a bromophenyl group and a piperidinyl ethyl side chain attached to the triazolopyrimidinone core.

Synthesis Analysis

The synthesis of related triazolopyrimidinones typically involves the cyclization of pyrimidinylhydrazines with various reagents. For instance, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents involves reacting arylamidines with sodium ethyl formylacetate or ethyl propiolate to give pyrimidinones, followed by treatment with phosphorus oxychloride and cyclization using cyanogen bromide . Similarly, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines is achieved through oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate bromophenyl and piperidinyl ethyl substituents at the relevant positions on the triazolopyrimidinone scaffold.

Molecular Structure Analysis

The molecular structure of triazolopyrimidinones is characterized by the presence of a triazole ring fused to a pyrimidine ring. The substitution pattern on the rings is crucial for the biological activity of these compounds. For example, the position and nature of the substituents on the aryl group, as seen in the 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, significantly affect their activity as mediator release inhibitors . The presence of a bromophenyl group in the compound of interest suggests potential for enhanced biological interactions, possibly through halogen bonding or increased lipophilicity.

Chemical Reactions Analysis

Triazolopyrimidinones can undergo various chemical reactions, including alkylation, as demonstrated by the regioselective N- and O-alkylation of 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . The reactivity of similar compounds, such as 6-bromo-s-triazolo[2,3-a]pyrimidines, with piperidine to form piperidino derivatives indicates that the piperidinyl ethyl side chain in the compound of interest could be introduced through a similar reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidinones are influenced by their substituents. The introduction of a bromophenyl group is likely to increase the molecular weight and lipophilicity of the compound, which could affect its solubility and permeability. The presence of a piperidinyl ethyl group may also impact the basicity of the molecule, potentially altering its pharmacokinetic properties. The antimicrobial activity of related compounds, such as the 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, suggests that the compound may also possess such properties, although this would need to be confirmed through experimental evaluation .

Applications De Recherche Scientifique

Synthesis and Antihypertensive Agents

Triazolopyrimidines have been synthesized with variations including morpholine, piperidine, or piperazine moieties, demonstrating potential as antihypertensive agents. Representative compounds in this class showed promising in vitro and in vivo activity, indicating their utility in developing new treatments for hypertension (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Antiasthma Agents

Another application involves the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which were found to be active as mediator release inhibitors in the human basophil histamine release assay, suggesting their potential role as antiasthma agents. These compounds were prepared through various chemical reactions, with some showing significant pharmacological activity and selected for further studies (Medwid et al., 1990).

Antimicrobial and Antifungal Applications

Compounds synthesized from triazolopyrimidines have shown significant antimicrobial and antifungal activities. A study presented a series of novel derivatives with promising biological activity against tested microorganisms, highlighting the potential of triazolopyrimidines in treating microbial infections (Suresh, Lavanya, & Rao, 2016).

Potential Anticancer Agents

Triazolopyrimidine derivatives have been investigated for their potential as anticancer agents. The synthesis of certain derivatives demonstrated reactivity leading to compounds with potential anticancer properties, indicating the versatility of triazolopyrimidines in medicinal chemistry (Makisumi, 1961).

Propriétés

IUPAC Name |

3-(4-bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN6O/c18-13-4-6-14(7-5-13)24-16-15(20-21-24)17(25)23(12-19-16)11-10-22-8-2-1-3-9-22/h4-7,12H,1-3,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUAODHVMYBNGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

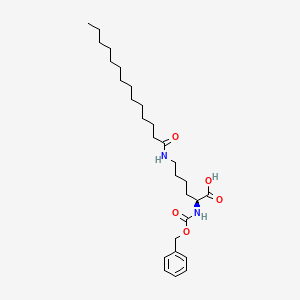

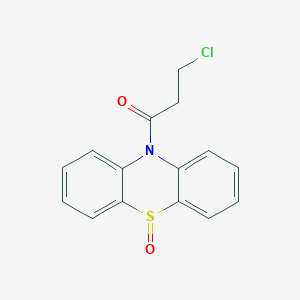

![N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507510.png)

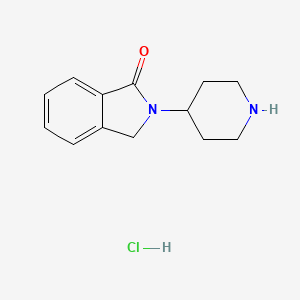

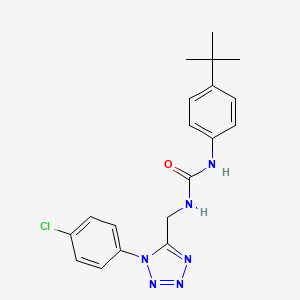

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507519.png)

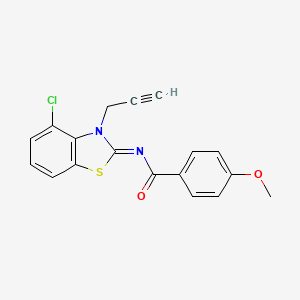

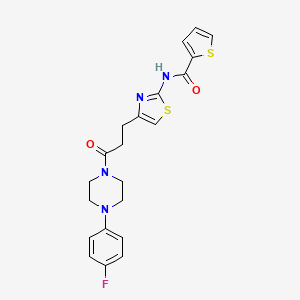

![2-[2-(azepan-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B2507521.png)

![N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2507523.png)